![molecular formula C14H20N2O4S B4393649 ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate CAS No. 81865-15-8](/img/structure/B4393649.png)
ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate
Overview
Description
Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate, also known as Sulfacarbamide, is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively used in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate involves the inhibition of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the regulation of pH in the body. By inhibiting this enzyme, Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate disrupts the pH balance, leading to the death of cancer cells and the inhibition of inflammation.
Biochemical and Physiological Effects:
Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal activity. It has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate in scientific research. One direction is the exploration of its potential therapeutic properties for the treatment of neurological disorders. Another direction is the development of new derivatives of Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate with improved pharmacological properties. Additionally, its potential as a diagnostic tool for cancer and other diseases can also be explored in future research.
Conclusion:
Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate is a promising chemical compound that has been extensively used in the field of scientific research due to its potential therapeutic properties. Its mechanism of action involves the inhibition of carbonic anhydrase, leading to several biochemical and physiological effects. While it has several advantages for lab experiments, its potential toxicity can limit its use in certain experiments. Future research can explore its potential therapeutic properties for the treatment of neurological disorders and the development of new derivatives with improved pharmacological properties.
Scientific Research Applications
Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate has been extensively used in the field of scientific research due to its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
ethyl N-(4-piperidin-1-ylsulfonylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-20-14(17)15-12-6-8-13(9-7-12)21(18,19)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNKWDJKRPVLGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231420 | |
Record name | Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81865-15-8 | |
Record name | Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081865158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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